(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid
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Overview
Description
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid is a complex organic compound with a specific stereochemistry. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a propanoic acid moiety. The stereochemistry at the second carbon is crucial for its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the 2-methylpropoxy group through an etherification reaction. The final step involves the formation of the propanoic acid moiety through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can interact with enzymes and receptors, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid shares similarities with other amino acid derivatives and benzyloxycarbonyl-protected compounds.
- Compounds like (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-methylpropoxy)butanoic acid and (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-methylpropoxy)ethanoic acid have similar structures but differ in the length of the carbon chain.
Uniqueness
The unique combination of functional groups and stereochemistry in this compound gives it distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H21NO5 |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
(2S)-3-(2-methylpropoxy)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-11(2)8-20-10-13(14(17)18)16-15(19)21-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1 |
InChI Key |
XUNMZKIQUJJSEQ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)COC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)COCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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